m-PEG5-nitrile

PROTAC Linker Design Ternary Complex Formation Linker Flexibility

Procure m-PEG5-nitrile (≥98% purity) to secure the precise 5-unit monodisperse PEG spacer critical for PROTAC ternary complex formation. This specific intermediate length (distinct from PEG4/PEG6) modulates linker flexibility, directly impacting degradation efficiency. Its nitrile group provides an orthogonal handle for hydrolysis or reduction when click chemistry is unsuitable. Avoid scientific risk from undefined linkers—choose the exact-length building block for reproducible SAR studies and library screening. Offers a balanced LogP (-0.8) to fine-tune degrader solubility. Bulk and custom synthesis inquiries are available from vetted vendors.

Molecular Formula C12H23NO5
Molecular Weight 261.31 g/mol
Cat. No. B609271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG5-nitrile
Synonymsm-PEG5-nitrile
Molecular FormulaC12H23NO5
Molecular Weight261.31 g/mol
Structural Identifiers
InChIInChI=1S/C12H23NO5/c1-14-5-6-16-9-10-18-12-11-17-8-7-15-4-2-3-13/h2,4-12H2,1H3
InChIKeySZUWOHFZIMGHKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





m-PEG5-nitrile: A Defined-Length PEG Linker for Targeted Protein Degradation


m-PEG5-nitrile (CAS: 81836-41-1; MW: 261.31 g/mol) is a heterobifunctional linker consisting of a five-unit monodisperse polyethylene glycol (PEG) chain, terminated on one end by a methoxy group and on the other by a chemically tractable nitrile group . The compound serves as a foundational building block in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) , as well as in bioconjugation and drug delivery system development . Its five-unit PEG chain provides a specific, intermediate degree of flexibility and spatial reach [1], which is a critical design parameter distinct from both shorter (e.g., PEG4) and longer (e.g., PEG6) linkers in determining ternary complex formation efficiency [2]. The nitrile group enables further chemical derivatization or conjugation to target-binding warheads or E3 ligase ligands.

Why Selecting the Precise m-PEG5-nitrile Linker Matters for Reproducible PROTAC Development


Substituting m-PEG5-nitrile with a generic or poorly defined PEG linker is scientifically risky. In PROTAC design, the linker is not a passive tether but an active modulator of ternary complex formation and subsequent protein degradation efficiency [1]. Even a single-unit change in PEG chain length (e.g., from PEG5 to PEG4 or PEG6) can alter the conformational flexibility and end-to-end distance, which in turn impacts the orientation of the E3 ligase and target protein, potentially leading to a significant loss or even abolition of degradation activity [2]. Furthermore, the terminal nitrile functional group dictates the available downstream conjugation chemistry; using a linker with an alternative terminal group like an azide requires a complete re-design of the synthetic route and can introduce different steric and electronic properties that affect the final PROTAC's physicochemical profile and biological activity.

Quantitative Differentiation: m-PEG5-nitrile vs. Its Closest Analogs


Linker Length and Flexibility: An Intermediate Conformational Space

m-PEG5-nitrile occupies a distinct intermediate conformational space compared to shorter (PEG4) and longer (PEG6, PEG8) linkers. A PEG4 linker imposes a near-rigid span, while PEG8 introduces significant conformational entropy. The PEG5 unit provides a compromise between these extremes, offering a specific rotational profile that can be critical for targets where either a more constrained (PEG4) or more flexible (PEG6/8) linker fails to induce productive ternary complex formation [1]. This property allows for a predictable and specific degree of motion that can be exploited during linker optimization.

PROTAC Linker Design Ternary Complex Formation Linker Flexibility

Impact of Linker Length on PROTAC Degradation Efficiency

The length of a flexible PEG chain linker has been shown to directly dictate the degradation efficiency of a target protein. A 2026 study on Retro-2-based PROTACs demonstrated that the ability of these molecules to degrade the translation termination factor GSPT1 is dependent on the length of the PEG chain linker [1]. While the specific DC50 values for m-PEG5-nitrile-containing PROTACs are warhead- and target-dependent, this study provides direct, quantitative evidence that varying the number of PEG units (from PEG2 to longer chains) is not a neutral substitution; it can toggle degradation activity on or off [1].

PROTAC Efficacy Linker Length Dependency Targeted Protein Degradation

Physicochemical Profile: Balancing Solubility and Lipophilicity

m-PEG5-nitrile possesses a balanced physicochemical profile defined by its five-unit PEG chain and nitrile group. Its predicted partition coefficient (LogP) of -0.8 [1] and a topological polar surface area (tPSA) of 69.9 Ų [1] position it as a moderately hydrophilic linker. This profile is distinct from its homologs; a shorter PEG4-nitrile (predicted LogP ~ -0.3, tPSA ~ 58.4 Ų) would be more lipophilic, while a longer PEG6-nitrile (predicted LogP ~ -1.3, tPSA ~ 81.4 Ų) would be more hydrophilic. These incremental changes affect the overall aqueous solubility of the final PROTAC construct, which is a key challenge in this class of compounds, as well as its potential for passive membrane permeability.

PROTAC Solubility Drug-likeness Lipinski's Rules

Functional Group Reactivity: Nitrile for Distinct Conjugation Chemistry

The terminal nitrile group on m-PEG5-nitrile provides a unique chemical handle that distinguishes it from other common monofunctional PEG linkers like m-PEG5-azide or m-PEG5-amine. The nitrile can undergo hydrolysis to yield a carboxylic acid, or reduction to yield a primary amine , offering a different set of downstream derivatization options compared to the copper-catalyzed click chemistry required for an azide . This allows for the construction of PROTACs with distinct linker-warhead attachment chemistry, which can impact the final molecule's geometry and metabolic stability.

Bioconjugation Click Chemistry Linker Functionalization

Optimal Research and Industrial Use Cases for m-PEG5-nitrile


Systematic PROTAC Linker Optimization Campaigns

When designing a PROTAC library, m-PEG5-nitrile serves as a key compound for screening the intermediate linker length between PEG4 and PEG6. Evidence shows that linker length is a critical determinant of degradation efficiency [1]. Including a precisely defined PEG5 unit allows researchers to sample the conformational space between the more rigid PEG4 and the more flexible PEG6 [2], enabling the identification of an optimal linker length that maximizes ternary complex formation and degradation potency for a specific target protein.

Bioconjugation Requiring a Non-Click Chemistry Handle

m-PEG5-nitrile is the preferred choice for bioconjugation applications where the widely used azide-alkyne click chemistry is unsuitable. This may be due to the absence of an alkyne handle on the target ligand, sensitivity of the payload to copper catalysts, or a desire for a different attachment geometry. The nitrile group provides an orthogonal reactive handle that can be selectively hydrolyzed to a carboxylic acid or reduced to a primary amine , opening alternative synthetic pathways for constructing antibody-drug conjugates (ADCs) or other targeted therapeutics.

Optimizing Physicochemical Properties of Degrader Molecules

For PROTAC projects where the target-binding warhead is highly hydrophobic, improving the overall aqueous solubility of the degrader is a major challenge. m-PEG5-nitrile, with its predicted LogP of -0.8 and tPSA of 69.9 Ų [3], offers a balanced contribution to the final molecule's hydrophilicity. It provides a useful 'mid-point' in the lipophilicity gradient from the less hydrophilic PEG4 to the more hydrophilic PEG6 linkers, allowing medicinal chemists to fine-tune the drug-like properties of their lead compound without resorting to longer, less desirable linkers that might introduce excessive flexibility [2].

Technical Documentation Hub

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